molecular formula C10H9FO3 B027484 6-Fluorochromane-2-carboxylic acid CAS No. 99199-60-7

6-Fluorochromane-2-carboxylic acid

Cat. No. B027484
CAS RN: 99199-60-7
M. Wt: 196.17 g/mol
InChI Key: ZNJANLXCXMVFFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Fluorochromane-2-carboxylic acid involves several steps, starting from p-fluorophenol. Yang et al. (2005) describe the synthesis of 6-fluoro-4-chromanone-2-carboxylic acid and 6-fluorochroman-2-carboxylic acid, further obtaining the (R)- and (S)-6-fluorochroman-2-carboxylic acids by forming salts with optically active amines (Yang et al., 2005). Another synthesis pathway, presented by Ning (2007), involves methylization, Friedel-Crafts reaction, and Michael addition, resulting in a yield of 78% (Ning, 2007).

Molecular Structure Analysis

Barili et al. (2001) conducted a detailed study on the molecular structure of a related compound, 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid, using NMR spectroscopy and X-ray crystallography (Barili et al., 2001). This study provides insights into the molecular geometry and electronic structure of fluorochromane derivatives.

Chemical Reactions and Properties

The chemical reactions of 6-Fluorochromane-2-carboxylic acid include its interaction with other compounds to form novel derivatives. Kumar et al. (2006) reported the synthesis of novel benzimidazoles by condensing 6-fluoro-3,4-dihydro-2H-chroman-2-carboxylic acid with various electrophiles (Kumar et al., 2006).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, can be inferred from studies on similar fluorinated compounds. For instance, the research by Møllendal et al. (2005) on 1-fluorocyclopropanecarboxylic acid provides information on the conformational properties and intramolecular hydrogen bonding, which are relevant to understanding the physical characteristics of fluorinated carboxylic acids (Møllendal et al., 2005).

Chemical Properties Analysis

The chemical properties of 6-Fluorochromane-2-carboxylic acid can be deduced from its reactivity in synthesis reactions and its interactions with other chemical agents. The study by Tajbakhsh et al. (2005) describes the use of fluorochromates in oxidative deprotection reactions, shedding light on the reactivity of fluorinated compounds (Tajbakhsh et al., 2005).

Scientific Research Applications

  • Oxidative Deprotection in Organic Synthesis : 2,6-Dicarboxypyridinium fluorochromate is utilized for the oxidative deprotection of oximes, phenylhydrazones, and semicarbazones into their carbonyl analogues under solvent-free conditions, indicating its potential in organic synthesis (Tajbakhsh et al., 2005)(source).

  • Synthesis of Aryl Triazoles and Thiazolidinones : The efficient and facile synthesis of 1,2,4-aryl triazoles and 4-thiazolidinones bearing a 6-fluorochroman nucleus has been demonstrated, showing potential applications in organic synthesis and catalysis (Vekariya et al., 2014)(source).

  • Pharmaceutical Applications : A study on novel 2-(6-fluorochroman-2-yl)-1-alkyl/acyl/aroyl-1H-benzimidazoles revealed promising antibacterial activity against Salmonella typhimurium, suggesting potential pharmaceutical applications (Kumar et al., 2006)(source).

  • Environmental Studies : The biodegradation of 6:2 fluorotelomer alcohol in surface sediment significantly alters bacterial community structure, indicating environmental implications (Wang et al., 2017)(source).

  • Synthesis and Resolution Research : The successful synthesis and resolution of (R)- and (S)-6-fluorochroman-2-carboxylic acids from p-fluorophenol have been achieved, important for chiral compound research (Yang et al., 2005)(source).

  • Degradation in Advanced Oxidation Processes : 6:2 fluorotelomer sulfonate potassium salt (6:2 FTS-K) shows promise as a more degradable alternative to PFOS in the hard chrome electroplating industry, with implications for environmental remediation (Yang et al., 2014)(source).

  • Optical Applications : The synthesis of optically active 2-methylchroman derivatives and their application as chiral dopants for nematic liquid crystals has been explored, showing potential in optical technologies (Shitara et al., 2000)(source).

Safety And Hazards

For safety and hazards, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The future directions for 6-Fluorochromane-2-carboxylic acid involve improving the production process. Currently, the production of (S) and ®-FCCAs mainly depends on chemical resolution, which is a complex, low yield, and highly polluting process . Therefore, there is a need for more efficient and environmentally friendly production methods .

properties

IUPAC Name

6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJANLXCXMVFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501209426
Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
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Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluorochromane-2-carboxylic acid

CAS RN

99199-60-7, 129050-20-0
Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
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Record name 6-Fluorochromane-2-carboxylic acid
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Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
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Record name 6-Fluorochromane-2-carboxylic acid
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Record name 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro
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Synthesis routes and methods I

Procedure details

6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (III) was reacted with 10% palladium on carbon in acetic acid as solvent under hydrogen atmosphere to give 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (IV) as shown in Reaction-2 given below by a known process (U.S. Pat. No. 4,654,362).
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Synthesis routes and methods II

Procedure details

A mixture of 63.4 parts of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid and 400 parts of acetic acid was hydrogenated at normal pressure and at room temperature with 3 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen was taken up, the catalyst was filtered off and the filtrate was evaporated. The residue was stirred in petroleumether. The product was filtered off and dried in vacuo at 70° C., yielding 49 parts (83%) of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (int. 1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Fluorochromane-2-carboxylic acid
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6-Fluorochromane-2-carboxylic acid

Citations

For This Compound
3
Citations
M Rupapra, M Chauhan, CB Sangani, M Afzal… - Journal of Fluorine …, 2023 - Elsevier
… β-blockers drug-based 6-fluorochromane-2-carboxylic acid 1 was used as starting material and was cyclized to 1,3,4-thiadiazole 2 using POCl 3 media. Acylation of the amino group of …
Number of citations: 0 www.sciencedirect.com
BB Yang, F Gao, YD Yang, R Wang, X Li, L Li - Molecules, 2023 - mdpi.com
… (S)-6-Fluorochromane-2-carboxylic acid (35) is commercially available and is the raw material for nebivolol [59]. Generally, optical rotatory dispersion (ORD) is considered more reliable …
Number of citations: 7 www.mdpi.com
X Sun - 2021 - scholar.archive.org
Aliphatic carboxylic acids exist widely in nature and serve as an attractive feedstock in organic synthesis because of their availability and stability. Simple fatty acids have a large …
Number of citations: 3 scholar.archive.org

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